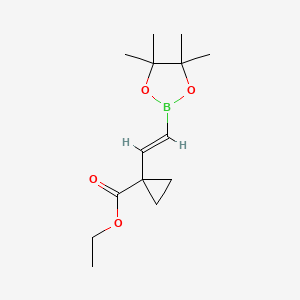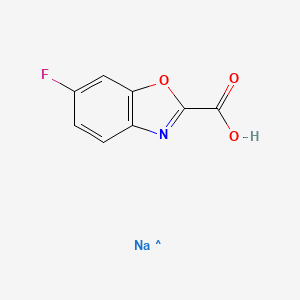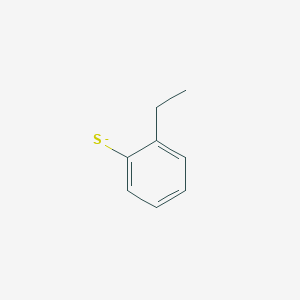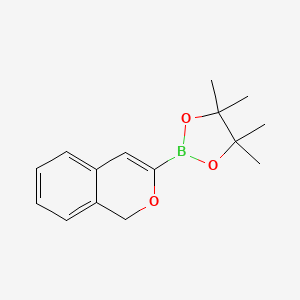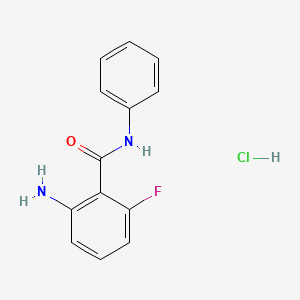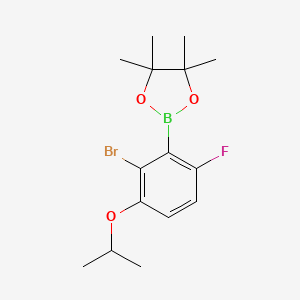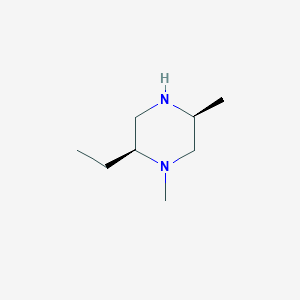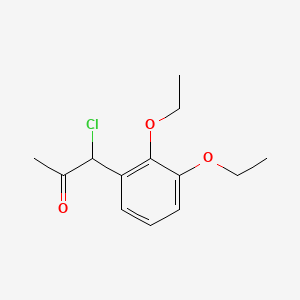
1-Chloro-1-(2,3-diethoxyphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(2,3-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO3 and a molecular weight of 256.73 g/mol . This compound is characterized by the presence of a chloro group attached to a propanone backbone, which is further substituted with two ethoxy groups on the phenyl ring. It is a versatile compound used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2,3-diethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2,3-diethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
化学反应分析
Types of Reactions: 1-Chloro-1-(2,3-diethoxyphenyl)propan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
科学研究应用
1-Chloro-1-(2,3-diethoxyphenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of 1-Chloro-1-(2,3-diethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group and the carbonyl functionality play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, its carbonyl group can participate in redox reactions, influencing various biochemical pathways.
相似化合物的比较
- 1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one
- 1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one
- 1-Chloro-1-(2,3-dipropoxyphenyl)propan-2-one
Comparison: 1-Chloro-1-(2,3-diethoxyphenyl)propan-2-one is unique due to the specific positioning of the ethoxy groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs with different substituents, this compound may exhibit distinct chemical and physical properties, making it suitable for specific applications in research and industry.
属性
分子式 |
C13H17ClO3 |
|---|---|
分子量 |
256.72 g/mol |
IUPAC 名称 |
1-chloro-1-(2,3-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO3/c1-4-16-11-8-6-7-10(12(14)9(3)15)13(11)17-5-2/h6-8,12H,4-5H2,1-3H3 |
InChI 键 |
NZCCLTIXPMRIMI-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1OCC)C(C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL](/img/structure/B14034303.png)
![4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)
